molecular formula C21H24ClN3O2S B569853 9-Chloro Quetiapine CAS No. 1371638-11-7

9-Chloro Quetiapine

Cat. No. B569853
CAS RN: 1371638-11-7
M. Wt: 417.952
InChI Key: TVIHAERMMXHQIY-UHFFFAOYSA-N
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Description

Quetiapine is an atypical antipsychotic drug used for the treatment of schizophrenia, acute mania, and bipolar depression . It works by affecting chemicals in your brain such as dopamine and serotonin .


Synthesis Analysis

Quetiapine has been synthesized as part of a 5-step sequence from anthranilic acid . A convenient synthetic pathway for labeling of quetiapine with carbon-14 has been presented . Another synthetic approach was constructed using direct C–H thiolation of benzamides .


Molecular Structure Analysis

Quetiapine metabolism was explored using molecular networking, which allowed for the visualization of quetiapine metabolism kinetics and determination of the major metabolic pathways .


Chemical Reactions Analysis

Quetiapine undergoes extensive metabolism, and cytochrome P450 system, CYP 3A4 and CYP 2D6 are the predominant enzymes involved in drug transformation .


Physical And Chemical Properties Analysis

Quetiapine is a small molecule with a chemical formula of C21H25N3O2S . It has a molecular weight of 383.507 and is a dibenzothiazepine derivative .

Scientific Research Applications

Overview of Quetiapine in Schizophrenia Treatment

Quetiapine, a dibenzothiazepine derivative, is recognized for its efficacy in acute schizophrenia treatment. It targets both positive and negative symptoms effectively and is compared favorably with chlorpromazine and haloperidol, demonstrating similar efficacy levels. Notably, quetiapine distinguishes itself with its minimal extrapyramidal symptoms (EPS) across a wide dosage range, making it a preferable choice for patients sensitive to EPS, including the elderly and those with pre-existing brain disorders. Its impact on plasma prolactin levels and body weight is significantly lower than that observed with other antipsychotics, contributing to its high patient acceptability and satisfaction (S. Cheer & A. Wagstaff, 2004).

Quetiapine's Efficacy in Bipolar Depression

Quetiapine's role extends beyond schizophrenia management to treating bipolar depression. Its efficacy is supported by its unique pharmacological profile, including antagonism at serotonin and dopamine receptors, which underpins its antidepressant effects. Clinical trials highlight its significant improvement over placebo in depressive symptoms reduction and global severity of illness in bipolar depression patients. Its tolerability profile is favorable, with most adverse effects being of mild to moderate severity, and it presents a lower risk for EPS compared to traditional antipsychotics. This positions quetiapine as a valuable treatment option for bipolar depression (M. Sanford & G. Keating, 2012).

Quetiapine in Alcohol Use Disorders

Exploratory research into quetiapine's application for treating alcohol use disorders presents a promising avenue. Its pharmacodynamic profile, including multiple receptor antagonism, suggests potential utility in reducing drinking outcomes by addressing mood, anxiety, and sleep issues commonly associated with alcohol withdrawal and relapse. This aligns with the broader need for effective treatments in alcohol use disorders, marking an important area for continued research and potential therapeutic expansion (L. Ray, Andia Heydari, & T. Zorick, 2010).

Mechanism of Action

Target of Action

9-Chloro Quetiapine, like its parent compound Quetiapine, is believed to act on various neurotransmitter receptors in the brain. It shows affinity for serotonin 5-HT1A and 5-HT2A, dopamine D1 and D2, histamine H1, and adrenergic α1 and α2 receptors . These receptors play crucial roles in regulating mood, cognition, sleep, and other central nervous system functions .

Mode of Action

It is proposed that its antipsychotic activity could occur from theantagonism of dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors . This antagonism may help to balance the neurotransmitter levels in the brain, thereby alleviating symptoms of mental disorders .

Biochemical Pathways

9-Chloro Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6 . These enzymes convert 9-Chloro Quetiapine into various metabolites, some of which are pharmacologically active . The metabolism of 9-Chloro Quetiapine can affect various biochemical pathways and influence its therapeutic effects .

Pharmacokinetics

After oral administration, 9-Chloro Quetiapine is rapidly absorbed, with the time to reach maximum plasma concentration ranging from 1 to 2 hours . The drug is approximately 83% bound to serum proteins . It is eliminated with a mean terminal half-life of approximately 7 hours . The primary route of elimination is through hepatic metabolism, with about 73% of the dose excreted as metabolites in urine and 21% in feces .

Result of Action

The molecular and cellular effects of 9-Chloro Quetiapine’s action are complex and involve multiple neurotransmitter systems. By antagonizing various receptors, it can modulate neurotransmitter levels in the brain, potentially leading to improved symptoms in conditions like schizophrenia, depression, and bipolar disorder . The exact cellular effects remain elusive and are the subject of ongoing research .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 9-Chloro Quetiapine. For instance, the drug’s metabolism can be affected by the individual’s liver function, age, and potential interactions with other drugs . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio for Quetiapine is 0.035, indicating that the use of this compound presents an insignificant risk to the environment .

Safety and Hazards

Quetiapine is not without risks. High doses or long-term use can cause a serious movement disorder that may not be reversible . The longer you use this medicine, the more likely you are to develop this disorder, especially if you are a woman or an older adult .

Future Directions

Quetiapine is a commonly prescribed second-generation antipsychotic that was initially developed for the treatment of schizophrenia and received Food and Drug Administration approval in 1997 . Subsequent research led to approval for use in both bipolar depression and mania and in the adjuvant treatment of major depressive disorder . Future research may focus on further elucidating the mechanism of action and potential new uses for this drug .

properties

IUPAC Name

2-[2-[4-(4-chlorobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O2S/c22-17-5-3-7-19-20(17)23-21(16-4-1-2-6-18(16)28-19)25-10-8-24(9-11-25)12-14-27-15-13-26/h1-7,26H,8-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIHAERMMXHQIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C2=NC3=C(C=CC=C3Cl)SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Chloro Quetiapine

CAS RN

1371638-11-7
Record name 9-Chloro quetiapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1371638117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-CHLORO QUETIAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/404M86G581
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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